An In-depth Technical Guide to the Mechanism of Action of BMS-199264 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of BMS-199264 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can paradoxically consume ATP under ischemic conditions. By selectively targeting the hydrolase activity without affecting the ATP synthase function, BMS-199264 conserves cellular energy during ischemic events, thereby reducing myocardial necrosis and improving post-ischemic recovery. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of Mitochondrial F1F0 ATP Hydrolase
Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton gradient generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP in a futile cycle. BMS-199264 hydrochloride selectively inhibits this reverse, ATP-hydrolyzing activity of the F1F0 ATPase.[1][2][3][4] This selectivity is crucial, as it preserves the enzyme's ability to synthesize ATP once normal cellular conditions are restored.[1][2][4]
The primary mechanism of action of BMS-199264 hydrochloride involves:
-
Binding to the F1F0 ATPase complex: While the precise binding site is not fully elucidated in the public domain, structure-activity relationship studies suggest a specific interaction with the enzyme complex that selectively inhibits its reverse catalytic activity.[1]
-
Preservation of cellular ATP levels: By preventing futile ATP hydrolysis during ischemia, BMS-199264 helps maintain the cellular energy charge.[2][3][5]
-
Cardioprotection: The conservation of ATP during ischemia translates to reduced myocardial cell death (necrosis) and improved recovery of cardiac function following reperfusion.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of BMS-199264 hydrochloride.
Table 1: In Vitro Inhibition of F1F0 ATP Hydrolase
| Parameter | Value | Species | Tissue Source | Reference |
| IC50 | 0.5 µM | Rat | Heart Mitochondria | [6][7] |
Table 2: Ex Vivo Effects on F1F0 ATPase Activity in Ischemic Rat Hearts
| Treatment (3 µM) | ATP Synthase Activity (µM ATP/min/mg) | ATP Hydrolase Activity (µM ATP/min/mg) | Reference |
| Vehicle | 0.23 | 0.35 | [6] |
| BMS-199264 | 0.23 (No effect) | 0.18 (Inhibited) | [6] |
Table 3: In Vivo Cardioprotective Effects in an Isolated Rat Heart Ischemia-Reperfusion Model
| Concentration | Effect on Time to Onset of Ischemic Contracture | Effect on Reperfusion LDH Release | Reference |
| 1 µM | Increased | Decreased | [6] |
| 3 µM | Significantly Increased | Significantly Decreased | [2][6] |
| 10 µM | Concentration-dependent Increase | Concentration-dependent Decrease | [2][6] |
Table 4: Effect of BMS-199264 on Myocardial ATP Concentration in Isolated Rat Hearts
| Condition | Vehicle-Treated (ATP levels) | BMS-199264 (3 µM) Treated (ATP levels) | Reference |
| Pre-ischemia | Normal | No effect | [5] |
| 15 min Global Ischemia | Significantly Reduced | Significantly Conserved | [5] |
| Reperfusion | Lower Recovery | Significantly Enhanced Recovery | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BMS-199264 hydrochloride.
Protocol 1: Isolation of Rat Heart Mitochondria and Submitochondrial Particles
This protocol is foundational for the in vitro assessment of F1F0 ATPase activity.
Materials:
-
Male Sprague-Dawley rats
-
Isolation Buffer I: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, 0.1% BSA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4
-
Trypsin (0.01%)
-
Trypsin inhibitor
-
Dounce homogenizer with a Teflon pestle
-
Centrifuge
Procedure:
-
Euthanize the rat and excise the heart.
-
Mince the heart tissue in ice-cold Isolation Buffer I.
-
Incubate the minced tissue with trypsin on ice to digest the tissue.
-
Stop the digestion by adding trypsin inhibitor.
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 8,500 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in Resuspension Buffer.
-
To obtain submitochondrial particles (SMPs), subject the mitochondrial suspension to sonication or French press to rupture the mitochondrial membranes, followed by ultracentrifugation to pellet the SMPs.
Protocol 2: F1F0 ATP Hydrolase and Synthase Activity Assay
This assay is used to determine the inhibitory effect of BMS-199264 on the hydrolase and synthase activities of the F1F0 ATPase.
Materials:
-
Isolated submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 7.4
-
ATP
-
ADP
-
Inorganic phosphate (Pi) standard
-
Malachite green reagent for Pi detection
-
BMS-199264 hydrochloride
Procedure for Hydrolase Activity:
-
Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. The amount of Pi released is proportional to the ATP hydrolase activity.
Procedure for Synthase Activity:
-
Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.
-
Provide substrates for the electron transport chain (e.g., succinate) to generate a proton gradient.
-
Initiate the reaction by adding ADP and Pi.
-
Incubate for a defined period at 37°C.
-
Measure the amount of ATP synthesized using a luciferin-luciferase-based assay.
Protocol 3: Isolated Rat Heart Langendorff Perfusion Model for Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of BMS-199264.
Materials:
-
Male Sprague-Dawley rats
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
BMS-199264 hydrochloride
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Anesthetize the rat and rapidly excise the heart.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Allow the heart to stabilize.
-
Perfuse the heart with Krebs-Henseleit buffer containing either vehicle or BMS-199264 at the desired concentration.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 25-30 minutes).
-
Reperfuse the heart with the respective buffer for a defined period (e.g., 30-120 minutes).
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
Collect the coronary effluent during reperfusion to measure LDH release, a marker of cell necrosis.
-
At the end of the experiment, hearts can be processed for biochemical analysis (e.g., ATP content) or histological staining to determine infarct size.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of action of BMS-199264 and the experimental setups used for its characterization.
References
- 1. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
